4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylpropionic acid, under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Coupling Reaction: The final step involves coupling the indane moiety with the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the indane derivative reacts with N-phenylpiperazine in the presence of a coupling agent like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders, such as depression and anxiety.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The compound may also influence intracellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1H-inden-2-yl)piperidine-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness
4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of the indane moiety and the piperazine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a promising candidate for the development of new therapeutic agents.
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N3O/c24-20(21-18-8-2-1-3-9-18)23-12-10-22(11-13-23)19-14-16-6-4-5-7-17(16)15-19/h1-9,19H,10-15H2,(H,21,24) |
InChI Key |
IANTTWACPPTNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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